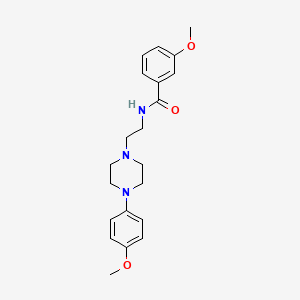

3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a novel compound was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H, and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of a new Mannich base was assigned by HRMS, IR, 1H, and 13C NMR spectra .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a Mannich reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the product was purified by crystallization from 96% ethanol .Scientific Research Applications

Dopamine Receptor Affinity and Selectivity

Research has demonstrated the modification of the chemical structure of benzamides, including 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, to explore their affinity and selectivity towards dopamine receptors. Structural modifications were aimed at identifying features conducive to dopamine D(3) receptor affinity. These studies led to the identification of derivatives with moderate to high affinity for D(3) receptors, showcasing the potential of these compounds in designing selective ligands for dopamine receptor subtypes, which could be valuable in the development of therapeutics for disorders related to dopamine dysfunction (Leopoldo et al., 2002).

Heterocyclic Compound Synthesis

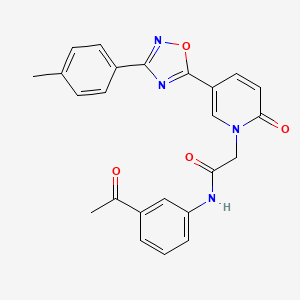

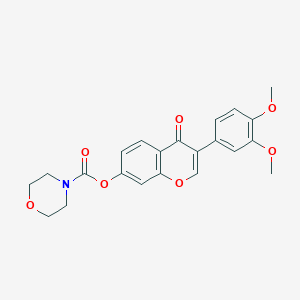

Further research has expanded into the synthesis of novel heterocyclic compounds derived from this compound. These endeavors have led to the creation of compounds with potential anti-inflammatory and analgesic properties, highlighting the versatility of this chemical scaffold in generating new molecules with therapeutic potential (Abu‐Hashem et al., 2020).

Antimicrobial Activity

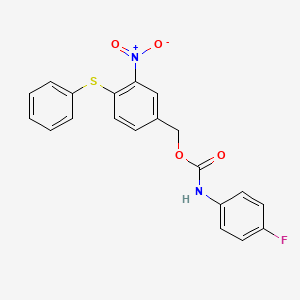

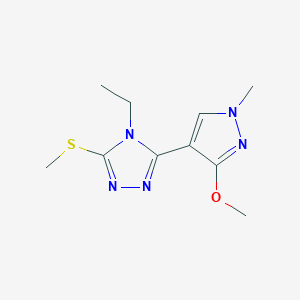

Investigations into the antimicrobial activities of new 1,2,4-triazole derivatives, including modifications of the this compound structure, have shown promise. These studies aim to address the pressing need for new antimicrobial agents capable of combating resistant bacterial strains, demonstrating the compound’s potential utility in addressing global health challenges (Bektaş et al., 2007).

Tocolytic Activity

The synthesis and evaluation of derivatives, including 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide, have shown significant inhibition of uterine contractions in non-pregnant rats. These findings suggest a potential application of such compounds in managing preterm labor or other conditions requiring tocolytic activity (Lucky & Omonkhelin, 2009).

Fluorescent Ligands for Receptor Visualization

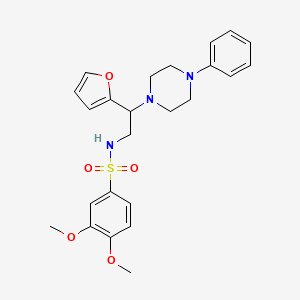

Research into the development of environment-sensitive fluorescent ligands for human 5-HT1A receptors has incorporated derivatives of 1-(2-methoxyphenyl)piperazine. These compounds have demonstrated high receptor affinity and unique fluorescence properties, offering tools for the visualization and study of receptor distribution and function in biological systems (Lacivita et al., 2009).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-26-19-8-6-18(7-9-19)24-14-12-23(13-15-24)11-10-22-21(25)17-4-3-5-20(16-17)27-2/h3-9,16H,10-15H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFVBMVKJUSYEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2685814.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2685819.png)

![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)